Palmitelaidic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

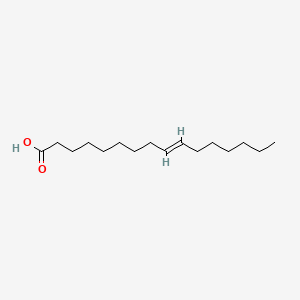

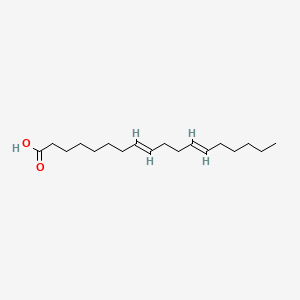

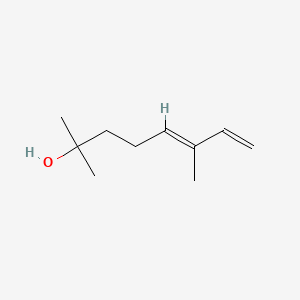

9-Hexadecenoic acid, also known as Palmitoleic acid or (9Z)-hexadec-9-enoic acid, is an omega-7 monounsaturated fatty acid (16:1n-7) with the formula CH3(CH2)5CH=CH(CH2)7COOH . It is a rare component of fats and a common constituent of the glycerides of human adipose tissue .

Synthesis Analysis

Palmitoleic acid is biosynthesized from palmitic acid by the action of the enzyme Stearoyl-CoA desaturase-1 . It is present in all tissues but is found in higher concentrations in the liver . The two main sources of circulating palmitoleic acid are endogenous fat synthesis (cis isomer) and dietary whole-fat dairy products (trans isomer) .Molecular Structure Analysis

The molecular formula of 9-Hexadecenoic acid is C16H30O2 . Its average mass is 254.408 Da and its monoisotopic mass is 254.224579 Da .Applications De Recherche Scientifique

Anti-Inflammatory and Metabolic Disease

9-Hexadecenoic acid, also known as palmitoleic acid (cis-9-hexadecenoic acid, 16:1n-7), exhibits anti-inflammatory properties and is considered beneficial in metabolic diseases. It acts as a lipokine and is notably involved in inflammatory responses and metabolic regulation. A study by Astudillo et al. (2020) identified palmitoleic acid as a critical component in mouse peritoneal macrophages, playing a significant role in inflammatory conditions and possibly converting to other lipid mediators with anti-diabetic and anti-inflammatory properties (Astudillo et al., 2020).

Biological Activity in Phagocytic Cells

Palmitoleic acid and its isomers have been recognized for their roles in human circulating monocytes and monocyte-derived macrophages, exhibiting marked anti-inflammatory effects. The presence of a 16:1n-10 isomer, sapienic acid, was also identified in phagocytic cells, indicating a complex regulation of these fatty acids at both the enzyme and gene levels (Astudillo et al., 2017).

Mosquito Control

Whitney et al. (2000) isolated acyl-acyl carrier protein desaturases from Kochia scoparia, noting the potential of 5-hexadecenoic acid (an isomer of 9-hexadecenoic acid) in controlling disease-carrying mosquitoes like Culex quinquefasciatus (Whitney et al., 2000).

Antifungal Properties

cis-9-Heptadecenoic acid, closely related to 9-hexadecenoic acid, shows significant antifungal properties. Avis and Bélanger (2001) demonstrated its inhibitory effects on fungi, with activity related to the sterol content in fungal membranes, suggesting its potential as a natural antifungal agent (Avis & Bélanger, 2001).

Acaricidal Activity

Methyl cis-9-hexadecenoate has been investigated for its acaricidal activities against Tetranychus cinnabarinus, showing high effectiveness in inhibiting oviposition and repelling mites. This suggests its potential as a botanical acaricide (Younian, 2010).

Analytical and Synthesis Studies

Various studies focus on the analytical aspects and synthesis methods involving 9-hexadecenoic acid and its derivatives, highlighting its role in different research areas including environmental sciences, chemical engineering, and biochemistry. These studies encompass a range of topics from chromatographic properties to the synthesis of novel compounds (Momchilova & Nikolova-Damyanova, 2000).

Nutritional and Health Implications

Mécanisme D'action

Safety and Hazards

9-Hexadecenoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid breathing vapors or spray mist .

Propriétés

Numéro CAS |

2091-29-4 |

|---|---|

Formule moléculaire |

C16H30O2 |

Poids moléculaire |

254.41 g/mol |

Nom IUPAC |

hexadec-9-enoic acid |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18) |

Clé InChI |

SECPZKHBENQXJG-UHFFFAOYSA-N |

SMILES isomérique |

CCCCCC/C=C/CCCCCCCC(=O)O |

SMILES |

CCCCCCC=CCCCCCCCC(=O)O |

SMILES canonique |

CCCCCCC=CCCCCCCCC(=O)O |

melting_point |

-0.1 °C |

| 10030-73-6 373-49-9 2091-29-4 |

|

Description physique |

Liquid, Other Solid; Liquid |

Synonymes |

C16:1 trans-9 C16:1n7 palmitelaidic acid palmitoleate palmitoleic acid palmitoleic acid, (E)-isomer palmitoleic acid, (Z)-isomer palmitoleic acid, potassium salt, (Z)-isomer palmitoleic acid, sodium salt, (Z)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S,6R,8R,9Z,11E)-16-Chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1237525.png)

![Pyrimido[5,4-e][1,2,4]triazine-5,7(6h,8h)-dione](/img/structure/B1237536.png)

![[(E)-5-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enyl] phosphono hydrogen phosphate](/img/structure/B1237545.png)

![4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-2-(hydroxymethyl)phenol](/img/structure/B1237548.png)